molecular formula C23H26N4O4S B11262006 2,4-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

2,4-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11262006
M. Wt: 454.5 g/mol
InChI Key: CTAOZTWDAAKQQP-UHFFFAOYSA-N
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Description

2,4-DIMETHOXY-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidinyl-pyridazinyl moiety attached to a phenyl group, further connected to a benzene sulfonamide group. The presence of methoxy groups at the 2 and 4 positions of the benzene ring adds to its distinct chemical properties.

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

2,4-dimethoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C23H26N4O4S/c1-30-19-9-11-22(21(16-19)31-2)32(28,29)26-18-8-6-7-17(15-18)20-10-12-23(25-24-20)27-13-4-3-5-14-27/h6-12,15-16,26H,3-5,13-14H2,1-2H3

InChI Key

CTAOZTWDAAKQQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHOXY-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the piperidinyl-pyridazinyl intermediate and its subsequent coupling with the benzene sulfonamide derivative. Common synthetic routes may involve:

    Formation of the Piperidinyl-Pyridazinyl Intermediate: This step often includes the reaction of a piperidine derivative with a pyridazine compound under specific conditions, such as reflux in an appropriate solvent.

    Coupling Reaction: The intermediate is then coupled with a benzene sulfonamide derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-DIMETHOXY-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,4-DIMETHOXY-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2,4-DIMETHOXY-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzenesulfonamide: Lacks the piperidinyl-pyridazinyl moiety.

    N-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide: Lacks the methoxy groups.

Uniqueness

The uniqueness of 2,4-DIMETHOXY-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

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